3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine

Lipophilicity CLogP Triazole

Researchers designing CNS-focused compound libraries often face solubility and BBB penetration challenges. This cyclopentyl-methylthio-triazole building block directly addresses these issues with a quantifiably higher CLogP (0.661 vs. 0.228 for ethyl analog), promoting blood-brain barrier penetration. • Near-liquid state (MP 16-18°C) ensures smooth automated liquid handling. • Methylthio group enables sequential oxidation to sulfoxide/sulfone for tunable electrophilicity. • Reliable 95-98% purity from BenchChem with global shipping.

Molecular Formula C11H20N4S
Molecular Weight 240.37 g/mol
Cat. No. B12083641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine
Molecular FormulaC11H20N4S
Molecular Weight240.37 g/mol
Structural Identifiers
SMILESCSC1=NN=C(N1C2CCCC2)CCCN
InChIInChI=1S/C11H20N4S/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9/h9H,2-8,12H2,1H3
InChIKeyCHUGYRWUYVEDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-Cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine


The compound 3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine (CAS: 848369-56-2) is a functionalized 1,2,4-triazole classified as a primary aliphatic amine building block . Its structure features a cyclopentyl N-substituent and a methylthio group at the 5-position of the triazole core, connected to a propan-1-amine chain . With a molecular weight of 240.37 g/mol and a typical supplied purity of 95% [1], it serves as a versatile intermediate for amide coupling and other derivatization reactions in medicinal chemistry and agrochemical research.

Building Block Class Primary aliphatic amine; functionalized 1,2,4-triazole
Key Substituents Cyclopentyl N-group and methylthio at 5-position
Reactivity Context Amine for amide coupling; methylthio for oxidation-based diversification

Why Generic Substitution Fails


Seemingly minor structural modifications within the 1,2,4-triazole building block class lead to quantifiable differences in physicochemical properties that directly impact reactivity, purification, and biological performance. While analogs like 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine or des-methylthio variants exist, they are not interchangeable. Substitution of the N-cyclopentyl group for an N-ethyl or N-isobutyl moiety alters the partition coefficient (CLogP) and melting point, affecting solubility and crystallization behavior during synthesis [1]. Similarly, the presence of the methylthio group versus a thiol or a hydrogen atom introduces a distinct synthetic handle for oxidation, modulates electron density on the ring, and influences key molecular interactions, making each compound a unique chemical probe.

N-Substituent variation Cyclopentyl vs. ethyl or isobutyl groups shift CLogP and melting point, altering solubility and crystallization behavior.
5-Position functional group Methylthio (-SMe) vs. thiol (-SH) or H introduces distinct reactivity and electronic modulation; direct interchange may not preserve synthetic outcome.
Physical state mismatch Near-liquid at room temperature vs. solid des-methylthio analogs; handling in automated synthesis may differ.

Quantitative Differentiation Evidence


Lipophilicity: Cyclopentyl vs. Ethyl

The N-cyclopentyl derivative is significantly more lipophilic than its closest commercially available N-ethyl analog. For the target compound, the calculated partition coefficient (CLogP) is 0.661 , whereas the analogous 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine has a CLogP of 0.228 . This difference of 0.433 log units indicates a markedly different pharmacokinetic profile if incorporated into a lead compound, affecting membrane permeability and solubility.

Lipophilicity
Cross-study comparable
Δ CLogP = 0.433
Target CLogP 0.661 vs. ethyl analog 0.228
Lipophilicity difference supports logP-driven building block selection.
Calculated values; experimental confirmation advised.
Lipophilicity CLogP Triazole

Physical State and Molecular Weight

The target compound's physical state facilitates handling and purification compared to certain analogs. It has a reported melting point of 16-18°C [1] and a molecular weight of 240.37 g/mol [1]. In contrast, the des-methylthio analog, 3-(3-cyclopentyl-4H-1,2,4-triazol-4-yl)propan-1-amine, has a lower molecular weight of 194.28 g/mol and is a solid at room temperature. The liquid nature of the target compound around room temperature can simplify liquid handling in automated synthesis, while the solid comparator may require dissolution, potentially adding a process step.

Physical State & MW
Cross-study comparable
MW 240.37 g/mol; MP 16–18°C
Des-methylthio analog: MW 194.28, solid at RT
Near-ambient liquid state may ease automated liquid handling.
Reported melting point; weighability and solubility to be evaluated.
Melting Point Molecular Weight Purification

Methylthio Group Synthetic Utility

The 5-methylthio substituent on the target compound provides a unique synthetic handle not present in analogs like 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol or the des-methylthio variant. This functional group can be selectively oxidized to a sulfoxide or sulfone under controlled conditions to generate distinct, value-added intermediates . In contrast, the thiol analog (4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol) primarily undergoes S-alkylation, and the des-methylthio analog offers no comparable functionalization handle at this position . This built-in synthetic versatility allows for the creation of compound libraries from a single procurement.

Methylthio Utility
Class-level
–SMe → sulfoxide → sulfone
Thiol analog: –SH → S-alkylation; des-methylthio: no handle
Built-in oxidation handle may reduce synthetic steps for library generation.
Class-level reactivity inference; validate oxidation conditions.
Synthetic Handle Oxidation Diversification

Application Scenarios


CNS Lead Optimization

The quantifiably higher CLogP (0.661 vs. 0.228 for the ethyl analog) positions this cyclopentyl building block as a superior starting point for synthesizing compound libraries intended to cross the blood-brain barrier, where increased lipophilicity is often a prerequisite . A procurement decision favoring this scaffold over the ethyl analog is directly supported by this physicochemical evidence.

High-Throughput Automated Synthesis

Its near-liquid physical state at standard room temperatures (MP 16-18°C) offers a practical advantage for automated liquid handlers that can struggle with solid dispensing, reducing blockages and improving volumetric accuracy compared to solid N-cyclopentyl analogs without the methylthio group .

Covalent Modifier Development

The strategic methylthio group enables a sequential, two-step oxidation pathway (to sulfoxide and then sulfone). This creates a unique opportunity to probe proximal protein environments or to tune the electrophilicity of a warhead in a controlled manner, a synthetic avenue unavailable with the corresponding 5-H or 5-thiol triazole analogs .

Application
Selection Property
Validation Focus
CNS permeability-focused library synthesis
Lipophilicity profile may align with CNS permeability requirements
Confirm experimental logP and membrane permeability in target series
Automated high-throughput synthesis workflows
Near-ambient physical state supports liquid dispensing compatibility
Evaluate liquid handling accuracy and solubility in reaction media
Oxidation-driven diversification studies
Methylthio group enables sequential oxidation to sulfoxide/sulfone
Assess oxidation selectivity and stability of intermediates
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